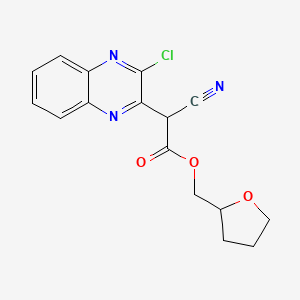
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a complex organic compound that features a tetrahydrofuran ring, a quinoxaline moiety, and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of bases like potassium carbonate and solvents such as N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group in the quinoxaline ring can be replaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: The tetrahydrofuran ring can participate in cyclization reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoxaline derivatives .
科学研究应用
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with unique properties.
作用机制
The mechanism of action of Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the quinoxaline moiety can interact with biological targets such as enzymes and receptors. The exact pathways depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate: Similar structure but lacks the tetrahydrofuran ring.
(Tetrahydrofuran-2-yl)methyl 2-(3-(7-chloroquinoxalin-2-yloxy)phenoxy)propanoate: Contains a similar quinoxaline moiety but has different substituents
Uniqueness
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the tetrahydrofuran ring adds to its stability and reactivity, making it a valuable compound in research and industrial applications .
属性
分子式 |
C16H14ClN3O3 |
|---|---|
分子量 |
331.75 g/mol |
IUPAC 名称 |
oxolan-2-ylmethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C16H14ClN3O3/c17-15-14(19-12-5-1-2-6-13(12)20-15)11(8-18)16(21)23-9-10-4-3-7-22-10/h1-2,5-6,10-11H,3-4,7,9H2 |
InChI 键 |
PZCADNSSDJVFRU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)COC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



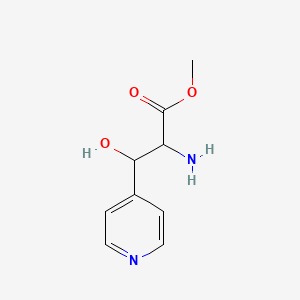
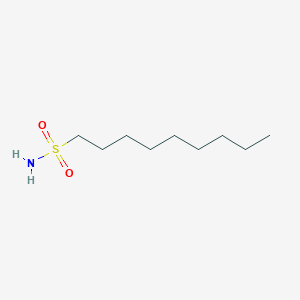
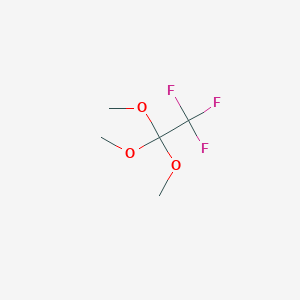
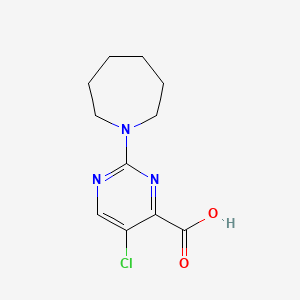
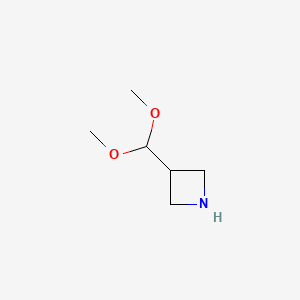

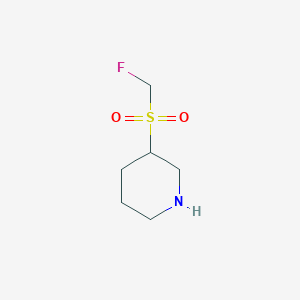


![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)

![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)
